Physicochemical Differentiation from N-(2,4-difluorophenyl)acetamide
N‑(2,4‑difluorophenyl)formamide exhibits a significantly lower molecular weight and a different hydrogen‑bond donor/acceptor profile compared to the corresponding acetamide analog, N‑(2,4‑difluorophenyl)acetamide [1]. This can influence solubility, permeability, and metabolic stability in the final drug candidate. The formamide also lacks the methyl group present in the acetamide, which eliminates a potential site for oxidative metabolism [2].
| Evidence Dimension | Molecular weight and structural features |
|---|---|
| Target Compound Data | Molecular weight = 157.12 g/mol; contains a formamide group (‑NH‑CHO) [1]. |
| Comparator Or Baseline | N-(2,4-difluorophenyl)acetamide (CAS 399-36-0): molecular weight = 171.14 g/mol; contains an acetamide group (‑NH‑CO‑CH₃) [3]. |
| Quantified Difference | Δ molecular weight = 14.02 g/mol (formamide is ~8% lighter); absence of methyl group in formamide eliminates potential N‑demethylation or ω‑oxidation metabolic liability. |
| Conditions | Computed molecular weights from PubChem database; metabolic inference based on established medicinal chemistry principles [2]. |
Why This Matters
A lower molecular weight and reduced metabolic soft spot can improve oral bioavailability and simplify downstream lead optimization.
- [1] PubChem. (2024). N-(2,4-Difluorophenyl)formamide. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2775134 View Source
- [2] Stepan, A. F., Walker, D. P., Bauman, J., Price, D. A., Baillie, T. A., Kalgutkar, A. S., & Aleo, M. D. (2011). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity: A Perspective Based on the Critical Examination of Trends in the Top 200 Drugs Marketed in the United States. Chemical Research in Toxicology, 24(9), 1345–1410. View Source
- [3] PubChem. (2024). N-(2,4-Difluorophenyl)acetamide. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/520715 View Source
